5-bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
Description
Properties
Molecular Formula |
C10H11BrINO2 |
|---|---|
Molecular Weight |
384.01 g/mol |
IUPAC Name |
5-bromo-3-iodo-2-(oxan-4-yloxy)pyridine |
InChI |
InChI=1S/C10H11BrINO2/c11-7-5-9(12)10(13-6-7)15-8-1-3-14-4-2-8/h5-6,8H,1-4H2 |
InChI Key |
SNBBCDWMCXAOOV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)Br)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine typically involves the bromination and iodination of a pyridine derivative followed by the introduction of the tetrahydro-2H-pyran-4-yloxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine ring and its substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
5-Bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems and can be incorporated into bioactive molecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine involves its interaction with molecular targets and pathways within a system. The bromine and iodine atoms, along with the pyridine ring, can interact with various enzymes and receptors, influencing their activity. The tetrahydro-2H-pyran-4-yloxy group may also play a role in modulating the compound’s overall effect.
Comparison with Similar Compounds
Chemical Identification :
- Molecular Formula: C₁₀H₁₁BrINO₂
- Molecular Weight : 384.02 g/mol
- CAS Number : 1800399-62-5
- MDL Number : MFCD32202597 .
Structural Features :
The compound contains a pyridine ring substituted with bromo (Br) and iodo (I) groups at positions 5 and 3, respectively, and a tetrahydro-2H-pyran-4-yloxy group at position 2. The presence of halogens (Br, I) enhances electrophilic reactivity and influences lipophilicity, making it a candidate for cross-coupling reactions or medicinal chemistry applications .
Structural and Functional Group Variations
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| 5-Bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (Target) | Br (5), I (3), THP-O (2) | C₁₀H₁₁BrINO₂ | 384.02 | High halogen reactivity; cross-coupling |
| 3-Bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine | Br (3), THP-O (5) | C₁₀H₁₂BrNO₂ | 265.12 | Structural isomer; lower molecular weight |
| 5-Bromo-3-methoxy-2-(tetrahydro-2H-pyran-4-yl)pyridine | Br (5), OCH₃ (3), THP (2) | C₁₁H₁₄BrNO₂ | 280.14 | Methoxy enhances solubility; synthetic intermediate |
| 5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine | Br (5), Cl (3), THP-CH₂O (2) | C₁₁H₁₃BrClNO₂ | 330.59 | Chloro substituent; improved stability |
| 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one | Br (5), THP (1), ketone (2) | C₁₀H₁₂BrNO₂ | 258.11 | Pyridinone scaffold; potential bioactivity |
Key Differences
Halogen Effects :
- The iodo group in the target compound offers superior leaving-group ability compared to bromo or chloro analogs, facilitating nucleophilic aromatic substitution (SNAr) or metal-catalyzed reactions .
- Bromo derivatives (e.g., 5-bromo-3-methoxy analog) are more stable under standard conditions but less reactive in cross-couplings .
Applications :
- Target Compound : Likely used in Suzuki-Miyaura or Kumada couplings due to iodine’s compatibility with palladium/iron catalysts .
- Methoxy Analogs : Preferred in solubility-driven applications (e.g., drug discovery) .
- Chloro Derivatives : Serve as intermediates in agrochemical synthesis due to stability .
Physicochemical Properties
Biological Activity
5-Bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C11H11BrIN3O
- Molar Mass: 408.03 g/mol
- Density: 1.934 g/cm³ (predicted)
- Boiling Point: 391.2 ± 42.0 °C (predicted)
- pKa: -0.73 ± 0.32 (predicted)
These properties suggest a compound that can interact with various biological systems, making it a candidate for further pharmacological studies.
The compound acts primarily as an inhibitor of the activin-like kinase 5 (ALK5), a receptor involved in the TGF-β signaling pathway. This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis, making ALK5 a significant target for therapeutic intervention in diseases like cancer and fibrosis.
Antitumor Activity
Research indicates that 5-bromo-3-iodo derivatives exhibit notable antitumor properties. A study highlighted that related compounds could inhibit ALK5 autophosphorylation with an IC50 value of 25 nM, demonstrating their potency as ALK5 inhibitors . Additionally, oral administration of these compounds has been shown to significantly inhibit tumor growth in xenograft models without evident toxicity .
Case Studies and Research Findings
- Study on ALK5 Inhibition:
-
Structure-Kinetic Relationship Studies:
- Objective: To explore the relationship between chemical structure and biological activity concerning LpxC inhibition in Gram-negative bacteria.
- Findings: Analog compounds demonstrated varying residence times on LpxC, suggesting that structural modifications can enhance inhibitory effects against bacterial targets .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Bromo-3-Iodo-Pyridine Derivatives | Contains bromine and iodine | Potent ALK5 inhibitors with antitumor activity |
| 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid | Boronic acid group | Exhibits moderate antibacterial activity |
| Pyrazole Derivatives | Similar core structure | Notable antibacterial properties against gram-positive strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
